1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone
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Overview
Description
1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system substituted with a cyclopentylmethylamino group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indole with cyclopentylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-{6-[(Cyclopentylmethyl)amino]-2,3-dihydro-1H-indol-1-yl}methanone
- 1-{6-[(Cyclopentylmethyl)amino]-2,3-dihydro-1H-indol-1-yl}propan-1-one
Comparison: Compared to similar compounds, 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone moiety
Properties
CAS No. |
919800-41-2 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-[6-(cyclopentylmethylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C16H22N2O/c1-12(19)18-9-8-14-6-7-15(10-16(14)18)17-11-13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9,11H2,1H3 |
InChI Key |
NOUMZWVYOUOWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NCC3CCCC3 |
Origin of Product |
United States |
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